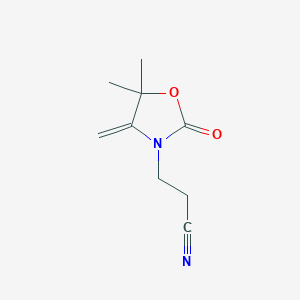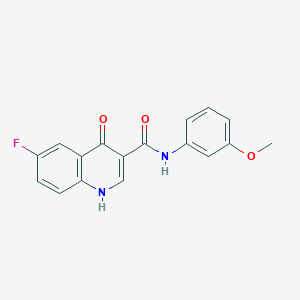
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile is a complex organic compound featuring an oxazolidinone ring with a nitrile group. This compound is notable for its unique structure, which includes a highly reactive methylene group and a nitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of isopropanolamine, formaldehyde, and 1,1,3,3-tetramethylguanidine.
Reaction Setup: Isopropanolamine and 1,1,3,3-tetramethylguanidine are added to a four-neck flask equipped with an electric stirrer and a condenser. Formaldehyde solution is then slowly added in an ice-water bath.
Reaction Conditions: The mixture is maintained at a specific temperature for about 4 hours, followed by cooling to room temperature.
Product Isolation: The final product is obtained by distillation under reduced pressure to remove water, yielding 3,3’-methylene-bis(5-methyl oxazoline) as an intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazolidinone derivatives.
Reduction: Amines.
Substitution: Substituted oxazolidinones.
Applications De Recherche Scientifique
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile: A structurally related compound with similar reactivity.
1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol: Another oxazolidinone derivative with distinct properties.
Uniqueness
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile is unique due to its highly reactive methylene group and nitrile functionality, which provide versatility in synthetic applications and potential for diverse biological activities.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-(5,5-dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile |
InChI |
InChI=1S/C9H12N2O2/c1-7-9(2,3)13-8(12)11(7)6-4-5-10/h1,4,6H2,2-3H3 |
Clé InChI |
NTRAPRWNPNMFBY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C)N(C(=O)O1)CCC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-[(cyclohexylamino)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15000700.png)
![Tert-butyl {2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]butyl}carbamate](/img/structure/B15000709.png)
![3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B15000711.png)
![Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate](/img/structure/B15000726.png)
![{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}(9H-xanthen-9-yl)methanone](/img/structure/B15000742.png)
![N-[3-(acetylamino)-2,4-dimethylphenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15000748.png)
![3-(4-Fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15000767.png)
![N-(3-Pyridinylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide](/img/structure/B15000768.png)
![2-[5-(3-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B15000769.png)
![(4Z)-2-(3,5-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15000773.png)
![7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B15000790.png)
![2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B15000797.png)

![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B15000800.png)
